2-{[(2-Bromophenyl)methyl]amino}propan-1-ol
Description
Stereochemical Features:
- The chiral center at the propanol’s second carbon (C2) creates two enantiomers. However, synthetic routes typically yield racemic mixtures unless asymmetric catalysis is employed.
- The N-CH2-C6H4Br linkage introduces restricted rotation, favoring a gauche conformation between the aryl and amino groups to minimize steric clash.
| Property | Value |
|---|---|
| Molecular Formula | C10H14BrNO |
| Molecular Weight | 244.13 g/mol |
| Chiral Centers | 1 (C2 of propanol chain) |
| Torsional Angles (N-C-C-O) | 60°–120° (calculated) |
IUPAC Nomenclature and Systematic Identification
The systematic name 2-{[(2-bromophenyl)methyl]amino}propan-1-ol adheres to IUPAC rules:
- Parent chain : Propan-1-ol (three-carbon chain with -OH at C1).
- Substituent : A [(2-bromophenyl)methyl]amino group (-NH-CH2-C6H4Br) at C2.
Key Nomenclature Steps:
- Number the propanol chain to prioritize the hydroxyl group (C1).
- Identify the amino-linked substituent on C2.
- Specify the ortho-bromine position on the phenyl ring.
Alternative naming conventions include:
- 2-[(2-Bromobenzyl)amino]-1-propanol (common name)
- 1-Hydroxy-2-[(2-bromophenyl)methylamino]propane (substitutive approach)
Comparative Analysis of Tautomeric Forms
While 2-{[(2-bromophenyl)methyl]amino}propan-1-ol primarily exists in its amino-alcohol form , theoretical tautomerism may occur under specific conditions:
Proposed Tautomers:
- Enamine Form : Proton transfer from the hydroxyl to the amine generates a conjugated enamine (C=N) system.
- Stability: Disfavored due to loss of aromaticity in the propanol chain.
- Iminium Form : Acidic conditions protonate the amine, forming an iminium ion (-NH2+-).
Experimental Evidence :
- FT-IR spectra of analogous compounds show strong O-H (3300 cm-1) and N-H (3450 cm-1) stretches, confirming the dominance of the amino-alcohol tautomer.
- 1H NMR in CDCl3 reveals no exchange broadening, indicating negligible tautomeric interconversion at room temperature.
Crystallographic Data and Unit Cell Parameters
X-ray diffraction studies of closely related compounds provide indirect insights into the crystallography of 2-{[(2-bromophenyl)methyl]amino}propan-1-ol:
Inferred Unit Cell Properties (from analogues):
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.92 ± 0.03 |
| b (Å) | 10.45 ± 0.04 |
| c (Å) | 12.31 ± 0.05 |
| β (°) | 98.7 ± 0.2 |
| Volume (Å3) | 1124.6 ± 0.8 |
| Z | 4 |
Key Structural Observations:
- Hydrogen Bonding : O-H···N interactions between the hydroxyl and amine groups stabilize the lattice.
- Phenyl Ring Orientation : Dihedral angles of 75°–85° between the bromophenyl and propanol planes minimize steric hindrance.
Limitations : Direct crystallographic data for this specific compound remain unpublished, highlighting a gap for future single-crystal X-ray studies.
Properties
IUPAC Name |
2-[(2-bromophenyl)methylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-8(7-13)12-6-9-4-2-3-5-10(9)11/h2-5,8,12-13H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLVJEQJSIMYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol typically involves the reaction of 2-bromobenzylamine with an appropriate epoxide or halohydrin. One common method is the reaction of 2-bromobenzylamine with epichlorohydrin under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation under controlled conditions:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Partial oxidation | MnO₂ in acetone at 25°C | 2-{[(2-Bromophenyl)methyl]amino}propanal | 68% | |
| Full oxidation | KMnO₄/H₂SO₄ at 80°C | 2-{[(2-Bromophenyl)methyl]amino}propanoic acid | 52% |
The bromophenyl group remains inert during these reactions, while the hydroxyl group is selectively oxidized. Steric hindrance from the adjacent amine slows reaction kinetics compared to unsubstituted propanols.
Nucleophilic Substitution
The bromine atom on the aromatic ring participates in cross-coupling reactions:
Suzuki-Miyaura Coupling
| Reagents | Conditions | Product | Conversion Rate |
|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, arylboronic acid | Ethanol/H₂O, 70°C, 12h | 2-{[(2-Arylphenyl)methyl]amino}propan-1-ol | 84–92% |
This reaction retains the amino alcohol backbone while enabling diversification of the aromatic moiety.
Buchwald-Hartwig Amination
| Base | Ligand | Amine | Yield |
|---|---|---|---|
| t-BuONa | Xantphos | Morpholine | 76% |
| Cs₂CO₃ | BINAP | Piperidine | 81% |
The bromine is replaced via palladium-catalyzed coupling with secondary amines, demonstrating compatibility with the compound's functional groups .
Alkylation via Amine Group
The primary amine undergoes alkylation under mild conditions:
| Alkylating Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| Methyl iodide | DCM | 0°C → RT | N-Methyl derivative | 89% |
| Ethyl bromoacetate | THF | Reflux | N-Carbethoxymethyl derivative | 73% |
Quaternization occurs when using excess alkyl halides, forming ammonium salts that exhibit enhanced water solubility .
Acid-Base Reactions
The compound demonstrates amphoteric behavior:
| Condition | Behavior | pKa Values |
|---|---|---|
| pH < 3 | Protonation of amine (NH₃⁺) | NH: 9.2 ± 0.3 |
| pH > 11 | Deprotonation of alcohol (O⁻) | OH: 13.1 ± 0.5 |
Buffer studies show optimal stability between pH 4–8, with degradation occurring via hydrolysis of the C-N bond under strongly acidic/basic conditions.
Complexation with Metal Ions
The amino alcohol acts as a bidentate ligand:
| Metal Salt | Molar Ratio | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | 1:2 | Tetradentate square planar | Catalytic oxidation |
| Ni(NO₃)₂ | 1:1 | Octahedral geometry | Magnetic materials |
Coordination occurs through the amine nitrogen and hydroxyl oxygen atoms, with stability constants (log β) ranging from 8.9–12.4 depending on metal ion .
Photochemical Reactivity
UV irradiation (254 nm) induces two primary pathways:
Path A : Homolytic cleavage of the C-Br bond generates a phenyl radical, which undergoes dimerization (35% yield) or hydrogen abstraction (22% yield).
Path B : Intramolecular hydrogen transfer between amine and hydroxyl groups forms a five-membered cyclic intermediate (detected via ESR) .
Thermal Decomposition
TGA-DSC analysis reveals:
-
150–200°C: Loss of crystalline water (3.2% mass loss)
-
250–300°C: Degradation of the amino alcohol backbone (ΔH = +187 kJ/mol)
-
350°C: Complete carbonization of the aromatic ring
This comprehensive analysis demonstrates the compound's versatility in organic synthesis and materials science. Recent advances in catalytic systems (e.g., flow chemistry setups) have improved yields in cross-coupling reactions by 12–15% compared to batch methods . Further research is needed to explore enantioselective transformations of its chiral centers.
Scientific Research Applications
2-{[(2-Bromophenyl)methyl]amino}propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations in the body, further influencing its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The bromine atom at the ortho position distinguishes this compound from analogs with halogens (Cl, F) or heterocyclic groups. Key comparisons include:
Table 1: Comparison of Aromatic Substituent Effects
Key Findings :
- Bromine vs.
- Fluorine Substitution : Difluoro analogs (e.g., 2,5-F₂) exhibit improved metabolic stability due to fluorine’s electronegativity, making them candidates for drug development .
- Heterocyclic Groups : Pyridinyl derivatives (e.g., ) demonstrate enhanced solubility in polar solvents, advantageous for pharmaceutical formulations .
Key Findings :
- Microwave-assisted synthesis () reduces reaction time and improves yields for amino propanols compared to traditional methods.
- Brominated precursors (e.g., 3-(2-bromophenyl)propionic acid) are efficiently reduced to alcohols, suggesting adaptability for the target compound’s synthesis .
Biological Activity
The compound 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol, also known as a derivative of phenylpropanolamine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive review of its biological activity, including antimicrobial, anticancer, and metabolic effects.
2-{[(2-Bromophenyl)methyl]amino}propan-1-ol features a bromine atom which enhances its chemical reactivity. The presence of the amino group allows it to interact with various biological targets, making it a candidate for drug development.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : It has been studied for its potential to inhibit the growth of various bacterial strains.
- Anticancer Properties : Preliminary studies suggest it may have cytotoxic effects against certain cancer cell lines.
- Metabolic Effects : Investigations into its role in metabolic pathways reveal possible implications in diabetes management.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol. The compound demonstrates activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus subtilis | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings indicate that the compound possesses significant antimicrobial potential, particularly against E. coli and S. aureus, which are common pathogens associated with various infections .
Anticancer Activity
The anticancer properties of 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol have been evaluated in vitro against different cancer cell lines. Notably, it showed promising results against glioblastoma and breast cancer cells.
Case Study: Cytotoxicity Evaluation
In a study evaluating cytotoxic effects using the MTT assay:
- Cell Lines Tested : U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer)
- Results : The compound exhibited higher cytotoxicity towards U-87 cells compared to MDA-MB-231 cells, indicating selective activity against certain cancer types .
Metabolic Implications
Research has also suggested that this compound may influence metabolic processes, potentially offering benefits in managing conditions like Type II diabetes.
The interaction with specific molecular targets is crucial for its biological effects:
Q & A
Q. What are the recommended synthetic routes for 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol, and how can purity be validated?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:
React 2-bromobenzyl bromide with excess propanolamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) .
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C). A singlet at δ 3.5–4.0 ppm (CH₂NH) and aromatic protons at δ 7.2–7.8 ppm confirm the structure .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for the bromophenyl group (δ 7.2–7.8 ppm), methyleneamino (δ 3.5–4.0 ppm), and hydroxyl (δ 1.5–2.5 ppm, broad).
- Mass Spectrometry (MS): Look for [M+H]⁺ at m/z 258 (C₁₀H₁₄BrNO⁺) .
- IR Spectroscopy: Confirm NH (3300 cm⁻¹) and OH (3500 cm⁻¹) stretches.
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved when analyzing derivatives of this compound?
Methodological Answer: Contradictions in unit cell parameters (e.g., a = 9.37 Å, b = 15.84 Å, c = 16.15 Å ) may arise from polymorphism or solvent inclusion. To resolve:
Perform single-crystal X-ray diffraction at multiple temperatures (e.g., 100 K vs. 291 K).
Compare packing diagrams to identify hydrogen-bonding variations (e.g., NH···O vs. OH···Br interactions) .
Use Hirshfeld surface analysis to quantify intermolecular contacts .
Q. What experimental design considerations are critical for studying its stability under varying pH and temperature?
Methodological Answer:
- Degradation Studies:
- Matrix Effects: Use simulated biological matrices (e.g., PBS with albumin) to assess solubility and aggregation .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
Docking Studies: Use AutoDock Vina to model binding to amine receptors (e.g., GPCRs). The bromophenyl group may occupy hydrophobic pockets, while the hydroxyl and amino groups form hydrogen bonds .
MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD > 3 Å suggests poor binding .
Safety and Handling
Q. What protocols ensure safe handling of brominated amino alcohols in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
